molecular formula C13H12O4 B11876151 Ethyl 8-methyl-4-oxo-4h-chromene-2-carboxylate CAS No. 33543-99-6

Ethyl 8-methyl-4-oxo-4h-chromene-2-carboxylate

Cat. No.: B11876151
CAS No.: 33543-99-6
M. Wt: 232.23 g/mol
InChI Key: HTBQNHVXXPOWAT-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate is a chemical compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C13H12O4 and is characterized by a chromene core with an ethyl ester group at the 2-position and a methyl group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-hydroxycoumarin with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired chromene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted chromene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate is unique due to the presence of a methyl group at the 8-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

CAS No.

33543-99-6

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 8-methyl-4-oxochromene-2-carboxylate

InChI

InChI=1S/C13H12O4/c1-3-16-13(15)11-7-10(14)9-6-4-5-8(2)12(9)17-11/h4-7H,3H2,1-2H3

InChI Key

HTBQNHVXXPOWAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=CC=CC(=C2O1)C

Origin of Product

United States

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